molecular formula C19H24N2O3 B11371128 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B11371128
M. Wt: 328.4 g/mol
InChI Key: UWGYZKVKEYTTDK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a phenoxyacetamide group. These functional groups contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylacetic acid with dimethylamine to form an intermediate, which is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Unlike simpler compounds like dimethylamine, it offers more complex interactions and applications, particularly in medicinal chemistry and advanced material synthesis.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H24N2O3/c1-21(2)17(16-11-7-8-12-18(16)23-3)13-20-19(22)14-24-15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,20,22)

InChI Key

UWGYZKVKEYTTDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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